molecular formula C11H13N5O2S2 B3003373 3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869073-64-3

3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B3003373
CAS No.: 869073-64-3
M. Wt: 311.38
InChI Key: UWPYRMFVSOQIDR-UHFFFAOYSA-N
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Description

This compound belongs to the thiadiazolotriazinone class, characterized by a fused bicyclic system combining 1,3,4-thiadiazole and 1,2,4-triazin-4-one moieties. Its structure includes a methyl group at position 3 and a sulfanyl substituent at position 7, modified with a 2-oxo-2-pyrrolidin-1-ylethyl group. This substitution introduces a heterocyclic pyrrolidine ring, which may enhance solubility and modulate bioactivity via hydrogen bonding or steric interactions. The compound’s synthesis likely involves cyclization and S-alkylation reactions, as seen in related derivatives .

Properties

IUPAC Name

3-methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S2/c1-7-9(18)16-10(13-12-7)20-11(14-16)19-6-8(17)15-4-2-3-5-15/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPYRMFVSOQIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels.

Mode of Action

The compound inhibits the DPP-IV enzyme, thereby preventing the inactivation of incretin hormones. This results in increased insulin secretion, decreased glucagon release, and a consequent decrease in blood glucose levels.

Biochemical Pathways

The inhibition of DPP-IV affects the glucose metabolism pathway . By preventing the inactivation of incretin hormones, the compound enhances the effects of these hormones, leading to improved glucose control. The downstream effects include increased insulin secretion and decreased glucagon release, both of which contribute to lower blood glucose levels.

Result of Action

The molecular effect of the compound’s action is the inhibition of the DPP-IV enzyme. On a cellular level, this results in increased levels of active incretin hormones, leading to enhanced insulin secretion and reduced glucagon release. The overall effect is improved control of blood glucose levels.

Biological Activity

3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize the available data regarding its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiadiazolo-triazinone core with a pyrrolidine substituent. Its IUPAC name is:

This compound

Molecular Formula

The molecular formula is C13H16N4O2S2C_{13}H_{16}N_{4}O_{2}S_{2} with a molecular weight of approximately 312.42 g/mol.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The compound may modulate the activity of these targets through inhibition or activation pathways that influence various cellular processes such as signal transduction and gene expression.

Therapeutic Applications

Research indicates potential applications in several therapeutic areas:

1. Anticancer Activity

  • Studies have shown that related compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines .

2. Anti-inflammatory Effects

  • The compound's anti-inflammatory potential has been explored in multiple studies. For example, derivatives have been shown to inhibit inflammatory pathways effectively .

3. Antimicrobial Properties

  • Some analogs have exhibited antimicrobial activity against a range of pathogens. This suggests the compound may be useful in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerExhibited cytotoxicity against breast and lung cancer cell lines.
Anti-inflammatoryInhibited pro-inflammatory cytokines in vitro and in vivo models.
AntimicrobialShowed effectiveness against Gram-positive and Gram-negative bacteria.

Relevant Research Studies

  • Antitumor Activity : A study published in ResearchGate highlighted the synthesis of various quinazolin derivatives with significant anticancer activity. The findings suggest that similar compounds could offer promising results against tumor cells .
  • Inflammation Modulation : A review on the synthesis of biologically active molecules noted that multicomponent reactions could yield compounds with notable anti-inflammatory effects .
  • Antimicrobial Screening : Research on related thiadiazole derivatives indicated their potential as antimicrobial agents against resistant strains of bacteria .

Comparison with Similar Compounds

Key Structural Variations

The bioactivity of thiadiazolotriazinones is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of structurally related analogs:

Compound Name Substituent at Position 3 Substituent at Position 7 Molecular Formula Notable Bioactivity Reference
3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one Methyl 2-oxo-2-pyrrolidin-1-ylethyl sulfanyl C₁₃H₁₆N₆O₂S₂ Inferred anticancer potential (based on structural analogs)
3-tert-Butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one tert-Butyl Sulfanyl C₈H₁₀N₄OS₂ Not explicitly tested; structural data provided
3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]triazin-7-yl)propanoic acid (Compound 18) Thienylvinyl Propanoic acid C₁₄H₁₀N₄O₃S₂ Cytotoxic against cancer cell lines (IC₅₀: 1.2–3.8 µM)
3-tert-Butyl-7-(aryl)-4H[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (5a-k) tert-Butyl Aryl groups (e.g., phenyl, nitrophenyl) C₁₃H₁₄N₄OS₂ Antibacterial activity (MIC: 8–32 µg/mL)
Ethyl 3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazine-7-ylacetate (A-105) Methyl Ethyl acetate C₁₀H₁₀N₄O₃S₂ Intermediate in synthesis; no bioactivity reported

Bioactivity Comparison

  • Anticancer Activity: Compound 18 (propanoic acid substituent) showed potent cytotoxicity against cancer cells, suggesting that electron-withdrawing groups enhance activity . Pyrrolidine-containing compounds (like the target) may exhibit improved blood-brain barrier penetration due to the lipophilic pyrrolidine ring, though direct data is lacking .
  • Antibacterial Activity :
    • Aryl-substituted derivatives (e.g., 5a-k) demonstrated moderate antibacterial effects, while the target compound’s pyrrolidine group may reduce efficacy due to steric hindrance .

Discussion of Substituent Effects

  • Thienylvinyl groups (as in Compound 18) enhance π-π stacking with cellular targets, boosting cytotoxicity .
  • Position 7 :
    • Sulfanyl-linked pyrrolidinylethyl groups may improve solubility via hydrogen bonding, whereas aryl groups favor hydrophobic interactions with bacterial membranes .

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